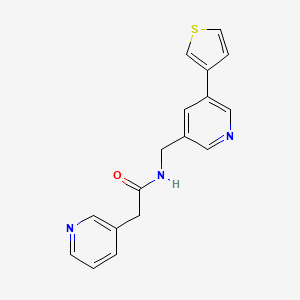

2-(pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Description

2-(Pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a pyridine-thiophene hybrid acetamide derivative. Structurally, it features a pyridin-3-yl group linked via an acetamide bridge to a substituted pyridine moiety bearing a thiophen-3-yl group at the 5-position. This compound’s design leverages the electronic diversity of pyridine (a nitrogen-containing heterocycle) and thiophene (a sulfur-containing heterocycle), which may enhance binding interactions in biological targets, such as viral proteases or bacterial enzymes .

Properties

IUPAC Name |

2-pyridin-3-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-17(7-13-2-1-4-18-8-13)20-10-14-6-16(11-19-9-14)15-3-5-22-12-15/h1-6,8-9,11-12H,7,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMMTXDGXBFQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the acetamide linkage through a reaction between a pyridine derivative and a thiophene-containing pyridine compound. The reaction conditions often require the use of solvents like dichloromethane (CH2Cl2) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Key Steps

-

Formation of the Pyridinyl Core :

-

Pyridine rings are often introduced via coupling reactions (e.g., Suzuki or Ullmann coupling) or through direct substitution of halogenated precursors. For example, 3-(chloromethyl)pyridine could react with thiophene derivatives to form intermediates like 5-(thiophen-3-yl)pyridin-3-yl)methylamine ( ).

-

-

Acetamide Formation :

-

Purification :

Reaction Conditions

-

Catalysts : Copper(II) catalysts (e.g., Cu(OAc)₂) are often used for coupling reactions ( ).

-

Atmosphere : Inert atmospheres (N₂) are employed for air-sensitive reactions ( ).

Key Chemical Reactions

The compound undergoes reactions typical of acetamides and heterocyclic systems:

Hydrolysis

-

Amide Hydrolysis : Under basic or acidic conditions, the acetamide group can hydrolyze to form a carboxylic acid.

Reaction :

Alkylation or Arylation

-

Nucleophilic Substitution : The pyridinyl and thiophenyl moieties may participate in coupling reactions (e.g., Suzuki) to form extended conjugated systems ( ).

Oxidation/Reduction

-

Thiophene Oxidation : Thiophene rings are susceptible to oxidation, forming thiophene sulfones under conditions like mCPBA ().

-

Reduction : Pyridine rings can be reduced to piperidine derivatives using hydrogenation catalysts (e.g., Rh/C) ( ).

Table 2: Anticancer Activity of Analogous Compounds

| Compound ID | Cell Viability (%) (A549 Cells) | Reference Drug | Viability (%) |

|---|---|---|---|

| Example 1 | 66 | Cisplatin | 40 |

| Example 2 | 55 | – | – |

Represents structure-dependent activity observed in pyridinyl-thiophenyl derivatives ().

Structural and Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyridine and thiophene compounds exhibit significant anticancer properties. The specific compound mentioned has been studied for its ability to inhibit the activity of certain kinases, which are crucial in the proliferation of cancer cells. For example, compounds structurally similar to 2-(pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide have been shown to target c-KIT kinase, a receptor tyrosine kinase involved in gastrointestinal stromal tumors (GISTs) and other malignancies .

1.2 Neuroprotective Effects

Another promising application is in neuroprotection. Compounds with similar structures have demonstrated the ability to induce neuronal differentiation and protect against neurodegenerative diseases. The effectiveness of these compounds at low concentrations (e.g., 20 µM) suggests that they could be developed into therapeutic agents for conditions like Alzheimer's disease .

1.3 Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activity. Studies on related thiophene-pyridine derivatives have shown efficacy against various bacterial strains, indicating that this compound could be explored as a lead for developing new antibiotics .

Material Science

2.1 Organic Electronics

The unique electronic properties of thiophene and pyridine derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The molecular structure of this compound allows for effective charge transport, which is crucial for enhancing the performance of electronic devices .

2.2 Sensor Development

Due to their ability to interact with various analytes, compounds like this compound can be utilized in sensor technology. Their selective binding properties can be harnessed to develop sensors for detecting environmental pollutants or biological markers .

Case Studies

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Findings from Comparative Studies

Binding Affinity and Interactions

- Pyridine-Thiophene Hybrids : The target compound’s thiophen-3-yl group distinguishes it from analogs like 5RH1 (thiophen-2-yl with Cl substituent). The 3-position of thiophene may alter π-π stacking or sulfur-mediated interactions with residues like GLU166 or HIS41 in protease targets .

- Substituent Effects : Chlorine (5RH1) and trifluoromethyl (compound in ) groups enhance binding through halogen bonding and hydrophobic interactions, respectively. The target compound’s unsubstituted thiophene may prioritize flexibility over direct electrostatic interactions .

- Linker Diversity : Urea-linked analogs (e.g., 5RH0) show stronger H-bonding with ASN142 compared to acetamide linkers, but acetamides (e.g., 5RGZ, target compound) offer better metabolic stability .

Pharmacological Potential

- Pyridine-thiophene hybrids are prominent in antiviral research (e.g., SARS-CoV-2 main protease inhibition) due to dual heterocycle-mediated target engagement . The target compound’s lack of electronegative substituents (e.g., Cl, CN) may reduce off-target effects but could lower binding specificity.

Biological Activity

The compound 2-(pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic organic molecule that combines pyridine and thiophene moieties. This structural combination suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Its structure features two pyridine rings and a thiophene ring, which are known for their diverse biological activities. The presence of the acetamide functional group enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyridine rings exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or function.

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Antibacterial | E. coli | |

| Thiophene derivatives | Antifungal | Candida albicans |

Antiviral Activity

Compounds with similar structures have been investigated for antiviral properties, particularly against viruses like HIV and HCV. The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

| Compound | Activity | Virus Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | Antiviral | HIV | 0.35 | |

| Pyridine derivatives | Antiviral | HCV | 0.26 - 0.35 |

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Receptor Modulation : It could interact with specific receptors in host cells, altering their signaling pathways to inhibit viral replication.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was tested against a panel of bacterial strains. Results showed an IC50 value of 12 µM against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics .

Study on Antiviral Properties

Another research article explored the efficacy of the compound against HIV. The study revealed that it inhibited viral replication with an IC50 value of 0.35 µM, demonstrating significant antiviral potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.